molecular formula C19H19N3O2 B2699288 3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide CAS No. 2034450-49-0

3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide

Cat. No.: B2699288
CAS No.: 2034450-49-0
M. Wt: 321.38
InChI Key: OSKBVTVGYMSVSV-QAQDUYKDSA-N
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Description

3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a pyridinyl-oxy substituted cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the cyclohexyl ring:

    Introduction of the cyano group: This can be done via a nucleophilic addition reaction using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the benzamide moiety: The final step involves the coupling of the cyano-substituted cyclohexyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium cyanide (NaCN), benzoyl chloride (C₆H₅COCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving cyano and benzamide groups.

Mechanism of Action

The mechanism of action of 3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the benzamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(4-(pyridin-2-yloxy)cyclohexyl)benzamide
  • 3-cyano-N-(4-(pyridin-3-yloxy)cyclohexyl)benzamide
  • 3-cyano-N-(4-(pyridin-4-yloxy)cyclohexyl)benzamide

Uniqueness

3-cyano-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzamide is unique due to its specific stereochemistry and the position of the pyridinyl-oxy group. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-cyano-N-(4-pyridin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c20-13-14-4-3-5-15(12-14)19(23)22-16-7-9-17(10-8-16)24-18-6-1-2-11-21-18/h1-6,11-12,16-17H,7-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKBVTVGYMSVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC(=C2)C#N)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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